molecular formula C20H24N4O2S B2882499 2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile CAS No. 866136-69-8

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile

Cat. No. B2882499
CAS RN: 866136-69-8
M. Wt: 384.5
InChI Key: TZALWFXUCBVKSU-UHFFFAOYSA-N
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Description

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile, also known as BSDDN, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of nicotinonitrile, which is a molecule found in several plants and animals. BSDDN has been synthesized in the laboratory and has a number of interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Benzocyclic β-Keto Esters Reactions

The reactions of benzocyclic β-keto esters with sulfonyl azides, including benzylsulfonyl, demonstrate the significant influence of azide structure and solvent on reaction outcomes. This research contributes to understanding azidation and Favorskii-type ring contraction, essential in synthesizing complex organic compounds (Benati et al., 1999).

Porphyrazines with Annulated Diazepine Rings

Studies on porphyrazines with annulated diazepine rings, including benzylsulfonyl-substituted variants, reveal a strong solvent effect on spectral properties. This research is significant for understanding the dimerization and solvatochromic behavior of these compounds, which are relevant in photophysical and photochemical applications (Tarakanov et al., 2011).

Abiotic Transformations in Environmental Chemistry

The study of sulfamethoxazole, a sulfonyl-containing compound, under denitrifying conditions provides insights into the abiotic transformations of similar compounds. This research has implications for environmental chemistry and the understanding of contaminant behavior in water treatment processes (Nödler et al., 2012).

Disulfide-Yne and Disulfide-Diazonium Reactions

Investigations into disulfide-yne and disulfide-diazonium reactions, involving sulfonyl and diazonium compounds, are relevant for direct modification of disulfide bonds in proteins. This research aids in understanding protein structure and function, with potential applications in biochemistry and pharmaceuticals (Hung et al., 2022).

Palladacycles Inhibition and Cytotoxicity Studies

The reaction of palladacycles with benzylsulfonyl derivatives demonstrates a correlation between cathepsin B inhibition and cytotoxicity. This research has implications for the development of new anticancer agents and the understanding of enzyme inhibition mechanisms (Spencer et al., 2009).

properties

IUPAC Name

2-(4-benzylsulfonyl-1,4-diazepan-1-yl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-16-13-17(2)22-20(19(16)14-21)23-9-6-10-24(12-11-23)27(25,26)15-18-7-4-3-5-8-18/h3-5,7-8,13H,6,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZALWFXUCBVKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile

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